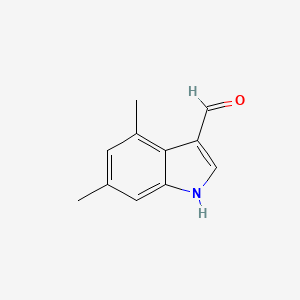

4,6-dimethyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15983911

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 4,6-dimethyl-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3 |

| Standard InChI Key | NOIHGGOSCVUESP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)NC=C2C=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4,6-dimethyl-1H-indole-3-carbaldehyde consists of a bicyclic indole scaffold with substituents influencing its electronic and steric profiles. The methyl groups at positions 4 and 6 enhance steric hindrance, potentially modulating reactivity at the 3-position carbaldehyde group. Computational studies predict a planar indole ring system, with the formyl group adopting a conformation perpendicular to the ring to minimize steric clashes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.211 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| 2.60 | |

| Vapor Pressure | at |

Synthetic Methodologies

Table 2: Hypothetical Synthetic Routes

| Method | Reagents/Conditions | Challenges |

|---|---|---|

| Vilsmeier-Haack | , , | Purification of polar byproducts |

| Friedel-Crafts Acylation | , , | Regioselectivity control |

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Indole derivatives are renowned for their antimicrobial properties. A recent study on 2-(1H-indol-3-yl)quinazolin-4(1H)-ones demonstrated potent activity against Staphylococcus aureus (MIC = 4 µg/mL), with the indole moiety critical for binding to bacterial topoisomerase IV . The electron-withdrawing carbaldehyde group in 4,6-dimethyl-1H-indole-3-carbaldehyde could enhance interactions with microbial enzymes, though direct evidence remains unexplored.

Kinase Inhibitors

The planar indole scaffold is a privileged structure in kinase inhibitor design. For instance, 4,5,6,7-tetrahydro-1H-indazole derivatives bearing indole substituents showed inhibitory activity against cyclin-dependent kinases (CDKs), with IC values < 100 nM . Introducing a carbaldehyde group at the 3-position may facilitate Schiff base formation with lysine residues in ATP-binding pockets.

Future Directions

Synthetic Optimization

Developing catalytic asymmetric methods for introducing the carbaldehyde group could yield enantiomerically pure variants, valuable for chiral drug synthesis. Transition-metal-catalyzed C–H activation represents an underexplored avenue .

Biological Screening

Priority areas include:

-

Anticancer Activity: Testing against NCI-60 cell lines to identify lead candidates.

-

Antiviral Potential: Screening for inhibition of viral proteases (e.g., SARS-CoV-2 M).

-

ADMET Profiling: Assessing pharmacokinetic properties like solubility and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume